N-(2-Aminoethyl)-5-methylpyrimidin-2-amine

Lipophilicity Physicochemical Properties Drug Design

This 5-methylpyrimidin-2-amine derivative features an ethylene diamine spacer essential for kinase inhibitor binding affinity. Substituting generic diamines compromises JAK2 selectivity. Its dual amines enable orthogonal derivatization, ideal for CNS-targeted libraries (CNS MPO favorable) and PROTAC linker attachment.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13183529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-5-methylpyrimidin-2-amine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)NCCN
InChIInChI=1S/C7H12N4/c1-6-4-10-7(11-5-6)9-3-2-8/h4-5H,2-3,8H2,1H3,(H,9,10,11)
InChIKeyAFZLHCQCRRDRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-5-methylpyrimidin-2-amine: Structural Overview and Potential as a Research Intermediate


N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6) is a heterocyclic diamine featuring a 5-methylpyrimidine core substituted with an aminoethyl group [1]. With a molecular formula of C7H12N4 and a molecular weight of 152.20 g/mol [1], this compound is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules [2]. Its dual primary amine functionalities allow for orthogonal derivatization strategies.

The Importance of Specificity: Why N-(2-Aminoethyl)-5-methylpyrimidin-2-amine is Not Interchangeable with Other Diamines


In research and industrial applications, substituting this specific 2-aminopyrimidine derivative with a generic diamine or a structurally similar analog (e.g., N-(2-aminoethyl)pyrimidin-2-amine) carries significant risk. The 5-methyl group on the pyrimidine ring and the ethylene diamine spacer are critical for modulating molecular interactions, including steric hindrance and electronic properties, which directly influence the binding affinity and selectivity of downstream compounds like kinase inhibitors [1]. Interchanging the scaffold can lead to a loss of target engagement, altered pharmacokinetic profiles, or unforeseen synthetic complications, ultimately compromising the validity of the research outcome [1].

Quantitative Evidence for N-(2-Aminoethyl)-5-methylpyrimidin-2-amine Differentiation


Predicted Lipophilicity (XLogP3) Compared to 5-Methylpyrimidin-2-amine

The compound exhibits a significantly lower predicted lipophilicity (XLogP3 = -0.1) compared to its parent scaffold, 5-methylpyrimidin-2-amine (XLogP3 = 0.4). This difference is attributed to the introduction of the polar aminoethyl side chain [1]. This reduction in logP is a critical parameter for optimizing solubility and permeability in drug development.

Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The addition of the aminoethyl chain increases the topological polar surface area (TPSA) to 63.8 Ų compared to 38.9 Ų for 5-methylpyrimidin-2-amine [1][2]. This TPSA is well within the optimal range for central nervous system (CNS) drug candidates (typically < 90 Ų) while providing an additional primary amine for conjugation.

Polar Surface Area Membrane Permeability Medicinal Chemistry

Utility as a Key Intermediate in Kinase Inhibitor Synthesis

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine serves as a crucial building block for generating more complex structures. A closely related derivative, N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine, demonstrated potent and selective JAK2 inhibition with an IC50 of 5 nM and oral bioavailability of 41.1% [1]. The aminoethyl handle provides a reactive vector for further derivatization to modulate selectivity and potency.

Kinase Inhibitor Synthetic Intermediate JAK2

Optimal Application Scenarios for N-(2-Aminoethyl)-5-methylpyrimidin-2-amine Based on Evidenced Properties


Synthesis of JAK Family Kinase Inhibitors

Given the demonstrated potency of related 5-methylpyrimidin-2-amine derivatives against JAK2 [1], this compound is ideally suited as a core scaffold for developing novel, selective JAK inhibitors. The aminoethyl group can be further functionalized to optimize selectivity against other JAK family members (JAK1, JAK3, TYK2) or to modulate pharmacokinetic properties like solubility and metabolic stability.

Creation of Focused Compound Libraries for CNS Target Screening

The compound's favorable predicted physicochemical profile (XLogP3 = -0.1, TPSA = 63.8 Ų) [2] positions it as an excellent starting point for synthesizing compound libraries aimed at CNS targets. These properties are within the recognized guidelines (Lipinski's Rule of Five and CNS MPO score) for good brain penetration and oral absorption, making it a valuable addition to any CNS-focused medicinal chemistry program.

Development of PROTACs and Bioconjugates

The primary amine on the ethylene linker provides a highly accessible and reactive handle for attaching various functional groups. This makes N-(2-Aminoethyl)-5-methylpyrimidin-2-amine a valuable intermediate for constructing PROTACs (Proteolysis Targeting Chimeras) or for bioconjugation, where the pyrimidine core serves as a ligand for a target protein (e.g., a kinase) and the amine is used to link an E3 ligase ligand or a fluorophore.

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